molecular formula C10H11BrN2O B8662139 5-Bromo-N-methyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 62368-16-5

5-Bromo-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B8662139
CAS No.: 62368-16-5
M. Wt: 255.11 g/mol
InChI Key: JCEMCMXACSXAGS-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

62368-16-5

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-N-methyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C10H11BrN2O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

JCEMCMXACSXAGS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromoindoline (1.0 g, 5.05 mmol) and DIEA (1.9 mL, 11.11 mmol) in THF (40 mL) was added methylisocyanate (346 mg, 6.06 mmol). The reaction was maintained at room temperature for 4 h. The resulting precipitate was filtered and dried under vacuum to afford 5-bromo-N-methylindoline-1-carboxamide (935 mg, 72% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.75 (d, J=8.78 Hz, 1H), 7.17-7.31 (m, 2 H), 6.60 (d, J=4.27 Hz, 1H), 3.85 (t, J=8.78 Hz, 2H), 3.10 (t, J=8.66 Hz, 2H), 2.65 (d, J=4.27 Hz, 3H); MS (EI) m/z=255.1[M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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